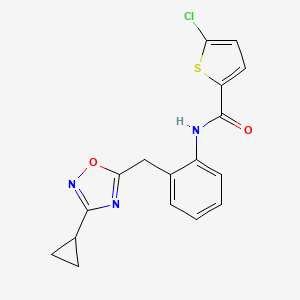

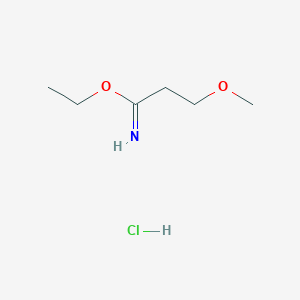

![molecular formula C19H14N2O3S B2740809 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477554-39-5](/img/no-structure.png)

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazole derivatives, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides, have been synthesized and studied for their anti-inflammatory properties . They are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Synthesis Analysis

The synthesis of similar compounds involves the treatment of intermediate compounds with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Molecular Structure Analysis

The structure of similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Aplicaciones Científicas De Investigación

- Findings :

- Findings :

- Findings :

Antibacterial Activity

Antidepressant Potential

Amide Synthesis

Thiazole Derivatives in Drug Design

Mecanismo De Acción

Target of Action

Compounds with similar benzothiazole structures have been found to exhibit anti-tubercular activity . They have been shown to inhibit the growth of M. tuberculosis .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets and cause changes that inhibit the growth ofM. tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been known to affect the growth ofM. tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of these bacteria.

Result of Action

Benzothiazole derivatives have been known to inhibit the growth ofM. tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects.

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 4-hydroxy-4H-chromene-3-carboxylic acid with 4,6-dimethylbenzo[d]thiazol-2-amine, followed by the conversion of the resulting intermediate to the final product through a series of reactions.", "Starting Materials": [ "4-hydroxy-4H-chromene-3-carboxylic acid", "4,6-dimethylbenzo[d]thiazol-2-amine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "acetic anhydride", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Activation of 4-hydroxy-4H-chromene-3-carboxylic acid with DCC and TEA in DMF to form the corresponding active ester", "Step 2: Addition of 4,6-dimethylbenzo[d]thiazol-2-amine to the reaction mixture and stirring at room temperature for several hours to form the intermediate", "Step 3: Purification of the intermediate by column chromatography using ethyl acetate as the eluent", "Step 4: Conversion of the intermediate to the final product by refluxing with acetic anhydride and TEA in DMF to form the acetylated intermediate", "Step 5: Treatment of the acetylated intermediate with NaOH in water to remove the acetyl group and form the final product", "Step 6: Purification of the final product by column chromatography using ethyl acetate as the eluent", "Step 7: Characterization of the final product by various spectroscopic techniques such as NMR, IR, and mass spectrometry" ] } | |

Número CAS |

477554-39-5 |

Fórmula molecular |

C19H14N2O3S |

Peso molecular |

350.39 |

Nombre IUPAC |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-3-carboxamide |

InChI |

InChI=1S/C19H14N2O3S/c1-10-7-11(2)16-15(8-10)25-19(20-16)21-18(23)13-9-24-14-6-4-3-5-12(14)17(13)22/h3-9H,1-2H3,(H,20,21,23) |

Clave InChI |

SBVIMSXGLQUMAS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate](/img/structure/B2740726.png)

![1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea](/img/structure/B2740727.png)

![3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2740739.png)

![3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B2740741.png)

![3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B2740744.png)

![(E)-3-(4-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2740745.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-fluorophenyl)-2-thioxothiazolidin-4-one](/img/structure/B2740747.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2740748.png)